Structural Identity Confirmation: Vinyl Moiety Distinguishes UK-201705 from Saturated Alkyl and Bromo Analogs
Darifenacin Vinyl Impurity (UK-201705, CAS 1048979-09-4) contains a 3-ethenyl-4-hydroxyphenyl substituent that is structurally and analytically distinct from the 2,3-dihydrobenzofuran moiety present in Darifenacin API and from the saturated alkyl chains or bromo-substituted analogs found in other darifenacin impurities [1]. In validated impurity profiling studies, darifenacin hydrobromide demonstrates susceptibility to specific degradation pathways including oxidation, N-dealkylation, phenyl hydroxylation, and dihydrobenzofuran ring hydroxylation [2]. The vinyl impurity (UK-201705) represents a distinct synthetic route intermediate or side-product not generated via the same degradation pathways as oxidative degradants such as Imp-6 (oxidized form, [M+H]⁺ at m/z 425.20) or acid degradants such as Imp-4 (acid form, [M+H]⁺ at m/z 428.20) [2].
| Evidence Dimension | Chemical Structure and Degradation Pathway Origin |
|---|---|
| Target Compound Data | Vinyl-substituted phenol derivative: (3S)-1-[2-(3-ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide; originates from synthetic process rather than oxidative/hydrolytic degradation pathways |
| Comparator Or Baseline | API: 2,3-dihydrobenzofuran moiety-containing darifenacin. Imp-6 (oxidized): m/z 425.20 [M+H]⁺. Imp-4 (acid): m/z 428.20 [M+H]⁺. Imp-1 (N-dealkylated): m/z 281.30 [M+H]⁺ |
| Quantified Difference | Structural class differs: vinyl-substituted phenol vs. dihydrobenzofuran (API) vs. N-dealkylated/oxidized/acid degradation products; distinct mass spectrometric signature expected |
| Conditions | Structural elucidation by LC-ESI/MS(n), NMR, IR, and elemental analysis; forced degradation studies under oxidative, hydrolytic, thermal, and photolytic conditions |
Why This Matters
Procurement of the correct vinyl impurity reference standard ensures accurate identification and quantification of process-related impurities distinct from degradation products, which is essential for comprehensive impurity profiling required in regulatory submissions.
- [1] Thomas S, Paul SK, Shandilya S, et al. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MS(n). Analyst. 2012;137(15):3571-3582. DOI: 10.1039/c2an35454c View Source
- [2] Murthy MV, Srinivas K, Mukkanti K, et al. Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. J Pharm Biomed Anal. 2013;72:40-50. DOI: 10.1016/j.jpba.2012.09.013 View Source
